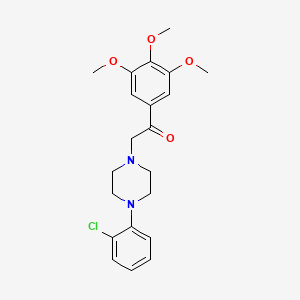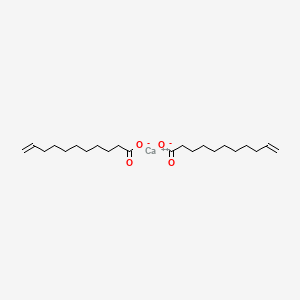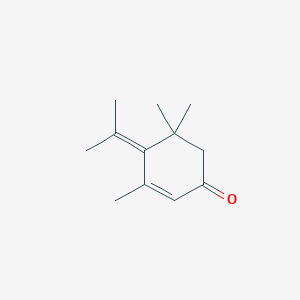![molecular formula C17H29N3O2S2 B13825013 4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B13825013.png)
4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound with the molecular formula C₁₇H₂₉N₃O₂S₂ This compound is characterized by the presence of a thiadiazole ring, a cyclohexane carboxamide group, and butyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiadiazole ring through the reaction of appropriate hydrazides with sulfur-containing reagents. The butylsulfinyl group is introduced via sulfoxidation reactions, and the final cyclohexanecarboxamide moiety is attached through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiadiazole ring and sulfinyl group are key functional groups that contribute to its biological activity by participating in hydrogen bonding, hydrophobic interactions, and electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-butyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- 4-butyl-N-[5-(methylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Uniqueness
4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to the presence of the butylsulfinyl group, which imparts distinct chemical and biological properties. This compound’s specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H29N3O2S2 |
|---|---|
Peso molecular |
371.6 g/mol |
Nombre IUPAC |
4-butyl-N-(5-butylsulfinyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H29N3O2S2/c1-3-5-7-13-8-10-14(11-9-13)15(21)18-16-19-20-17(23-16)24(22)12-6-4-2/h13-14H,3-12H2,1-2H3,(H,18,19,21) |
Clave InChI |
NTLKPKSYOKFZKS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)

![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)



![2-Ethyl-5-{[2-(morpholin-4-yl)-2-phenylethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B13824984.png)
![N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide](/img/structure/B13824987.png)


![[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate](/img/structure/B13825005.png)
